molecular formula C7H6ClFO3S B1441917 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride CAS No. 1214377-19-1

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1441917
CAS No.: 1214377-19-1
M. Wt: 224.64 g/mol
InChI Key: IDGYBLMLBADGPP-UHFFFAOYSA-N
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Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Pharmacokinetics

, suggest that these factors could influence its bioavailability.

Action Environment

The action of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment, such as solvents or catalysts.

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. The sulfonyl chloride group reacts with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can modify the activity of enzymes and proteins, making it a valuable tool in studying protein function and enzyme kinetics . Additionally, this compound can interact with nucleophilic sites in biomolecules, further expanding its utility in biochemical research.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of signaling proteins can alter signal transduction pathways, leading to changes in cellular responses. Similarly, changes in gene expression can result from the interaction of this compound with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups in proteins, forming stable sulfonamide bonds. This covalent modification can inhibit or activate enzymes, depending on the specific site of interaction. Additionally, the binding of this compound to regulatory proteins can lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by storage conditions, with refrigeration recommended to maintain its integrity . Over time, degradation of this compound can occur, potentially affecting its reactivity and efficacy in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where continuous exposure is possible .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, toxic effects can be observed, including cellular damage and adverse physiological responses . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical modification without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can be metabolized by enzymes that process sulfonyl chlorides, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall efficacy and toxicity of this compound in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . The distribution of this compound within tissues can also determine its efficacy in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences can direct this compound to organelles such as the nucleus or mitochondria, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-fluoro-2-methoxybenzene-1-sulfonyl chloride involves the reaction of 4-fluoro-2-methoxybenzenesulfonic acid with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosphorus trichloride (PCl3) as a chlorinating agent instead of thionyl chloride. This method also requires anhydrous conditions and is conducted under an inert gas such as nitrogen .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and phenols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively .

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines to form sulfonamides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

    Alcohols and Phenols: Reacts with alcohols or phenols to form sulfonate esters.

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both the fluorine and methoxy groups on the benzene ring. The fluorine atom can influence the electronic properties of the compound, while the methoxy group can provide additional sites for further functionalization .

Properties

IUPAC Name

4-fluoro-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGYBLMLBADGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717296
Record name 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-19-1
Record name 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-methoxybenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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